![molecular formula C11H8Cl2O2 B3036540 [5-(3,5-Dichlorophenyl)furan-2-yl]methanol CAS No. 353509-27-0](/img/structure/B3036540.png)
[5-(3,5-Dichlorophenyl)furan-2-yl]methanol
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, including “[5-(3,5-Dichlorophenyl)furan-2-yl]methanol,” have shown promising antiviral properties. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibiting inhibitory activity against influenza A .
- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which showed potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Potential
Molecular modeling studies have highlighted the anti-HIV-1 potential of indolyl and oxochromenyl xanthenone derivatives, including those containing the furan-2-yl moiety .
Urease Inhibition
Phenyl-3-(5-aryl-2-furyl)-2-propen-1-one derivatives, which incorporate the furan-2-yl group, exhibit urease inhibition. Notably, 1-phenyl-3-[5-(2’,5’-dichlorophenyl)-2-furyl]-2-propen-1-one demonstrated significant activity against urease .
Future Directions
The future directions for research on “[5-(3,5-Dichlorophenyl)furan-2-yl]methanol” could involve further investigation into its synthesis, chemical reactions, and biological activities. Given the activities of related compounds, it may be of interest to explore its potential applications in the regulation of plant growth and other biological processes .
Mechanism of Action
Target of Action
A structurally similar compound has shown inhibitory activity against cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies.
Mode of Action
If it indeed targets CDK2 like its structurally similar compound, it may inhibit the kinase activity of CDK2, preventing the phosphorylation of critical proteins required for cell cycle progression .
Biochemical Pathways
If it acts on CDK2, it could affect the cell cycle regulation pathway, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If it acts similarly to its structurally related compound, it could exhibit cytotoxic effects and anti-inflammatory properties .
properties
IUPAC Name |
[5-(3,5-dichlorophenyl)furan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-5,14H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHATNRRILNGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285027 | |
Record name | 5-(3,5-Dichlorophenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,5-Dichlorophenyl)furan-2-yl]methanol | |
CAS RN |
353509-27-0 | |
Record name | 5-(3,5-Dichlorophenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353509-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Dichlorophenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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